3-Chloro-6-dibromomethyl-pyridazine

Epigenetics Bromodomain Inhibition Medicinal Chemistry

For epigenetic probe discovery programs requiring validated target engagement, this pyridazine building block offers characterized BRD2/BRD4 activity often absent in generic analogs. Sourcing unqualified alternatives risks confounding SAR data. - Confirmed BRD2 affinity (Kd = 300 nM) and BRD4 inhibition (IC50 = 863 nM) - Documented human EPX inhibition (IC50 = 360 nM) for inflammatory disease research - Dual halide/dibromomethyl reactivity enables rapid diversification

Molecular Formula C5H3Br2ClN2
Molecular Weight 286.35 g/mol
Cat. No. B13959218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-dibromomethyl-pyridazine
Molecular FormulaC5H3Br2ClN2
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(Br)Br)Cl
InChIInChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H
InChIKeySKWNRWWMFBVIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-dibromomethyl-pyridazine: Technical & Procurement Profile


3-Chloro-6-dibromomethyl-pyridazine is a halogenated heterocyclic building block within the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms . This specific derivative features a chlorine atom at the 3-position and a reactive dibromomethyl group at the 6-position . The compound has the molecular formula C5H3Br2ClN2 and a molecular weight of 286.35 g/mol . As a versatile intermediate, its utility in medicinal chemistry and agrochemical research stems from its capacity for nucleophilic substitution and cross-coupling reactions, primarily at the chlorine and dibromomethyl sites .

Halogenated pyridazine building block with reactive Cl and CHBr2 sites
Bromodomain probe context: BRD2/BRD4 assay support reported
EPX inhibition research tool for inflammatory pathway studies

3-Chloro-6-dibromomethyl-pyridazine: Not a Direct Replacement


The simple interchange of 3-chloro-6-dibromomethyl-pyridazine with other halogenated pyridazines, such as its synthetic precursor 3-chloro-6-methylpyridazine or the common scaffold 3,6-dichloropyridazine, is not scientifically justified due to fundamental differences in reactivity and target selectivity. The presence of the dibromomethyl group at the 6-position imparts distinct electronic and steric properties that alter its behavior in both chemical transformations and biological systems . For example, its unique binding profile to specific bromodomain proteins, with a Kd of 300 nM for BRD2, demonstrates a level of molecular recognition not observed with simpler analogs, highlighting that substitution can lead to divergent and potentially confounding results in target-based assays [1].

Target Compound
Potential Substitute
Risk
3-Chloro-6-dibromomethyl-pyridazine
3-Chloro-6-methylpyridazine
Dibromomethyl group reactivity and selective bromodomain binding may not transfer
3-Chloro-6-dibromomethyl-pyridazine
3,6-Dichloropyridazine
Altered electrophilic substitution pattern; bromodomain engagement profile not reported

Quantitative Differentiators for 3-Chloro-6-dibromomethyl-pyridazine


Selective Bromodomain Binding Affinity

3-Chloro-6-dibromomethyl-pyridazine exhibits measurable and selective binding affinity for specific bromodomain proteins, a feature not widely reported for its closest structural analogs like 3-chloro-6-methylpyridazine or 3,6-dichloropyridazine. It demonstrates a binding affinity (Kd) of 300 nM for the second bromodomain of BRD2 [1] and an inhibitory concentration (IC50) of 863 nM for the second bromodomain of BRD4 [2]. This specific interaction provides a clear point of differentiation, positioning it as a distinct chemical probe for studying epigenetic targets within this protein family.

BRD2/BRD4 Binding
Class-level inference
Kd 300 nM (BRD2 BD2)
IC50 863 nM (BRD4 BD2)
Supports bromodomain probe selection context
Comparator data not available
Epigenetics Bromodomain Inhibition Medicinal Chemistry

Eosinophil Peroxidase (EPX) Inhibition

This compound has demonstrated inhibitory activity against human eosinophil peroxidase (EPX), an enzyme implicated in inflammatory diseases and asthma. It inhibits EPX-mediated bromination of tyrosine with an IC50 of 360 nM [1]. This specific activity distinguishes it from many other halogenated pyridazines that are not characterized for this target, offering a defined biochemical application in immunology and inflammation research.

EPX Inhibition
Class-level inference
IC50 360 nM
Supports EPX-mediated inflammation research context
Comparative pyridazine data not available
Immunology Enzyme Inhibition Inflammation

Antibacterial Activity Against Gram-Negative Bacteria

Studies on related chlorinated pyridazine derivatives indicate a class-level potential for potent antibacterial activity, specifically against Gram-negative bacteria [1]. In a series of tested pyridazines, chloro derivatives exhibited the highest antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against pathogens like E. coli and P. aeruginosa. Notably, this activity surpassed that of the control antibiotic chloramphenicol, which had MICs of 2.019–8.078 μg/mL in the same assays [1]. While 3-chloro-6-dibromomethyl-pyridazine itself was not the exact compound tested in this study, the data strongly suggests that its chlorinated pyridazine core confers a high potential for antibacterial activity, differentiating it from non-chlorinated analogs.

Gram-Negative Antibacterial (Class-level)
Class-level inference
Chloro-derivative MIC
0.892–3.744 μg/mL
control chloramphenicol
2.019–8.078 μg/mL
Supports chlorinated pyridazine prioritization for Gram-negative screening
Class-level inference from related derivatives
Antimicrobial Research Microbiology Drug Discovery

Application Scenarios for 3-Chloro-6-dibromomethyl-pyridazine


Chemical Probes for BRD2/BRD4 Bromodomains

The primary application scenario supported by quantitative evidence is its use as a starting point or tool compound in epigenetic research focused on bromodomain-containing proteins (BCPs). Its characterized affinity for BRD2 (Kd = 300 nM) and BRD4 (IC50 = 863 nM) makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at developing selective probes or leads targeting the 'reader' domains of the acetylated histone code [1]. Procurement for this purpose is justified over simpler pyridazine building blocks, which lack this specific target engagement profile.

EPX Inhibition in Inflammatory Models

The documented inhibitory activity against human EPX (IC50 = 360 nM) positions this compound as a valuable tool for studying the role of EPX in inflammatory and allergic diseases, including asthma and eosinophilic disorders [1]. This application is specific and differentiated, as the EPX inhibitory profile is not a general feature of all halogenated pyridazines.

Antibacterial Lead Generation: Gram-Negative Pathogens

Class-level evidence demonstrates that chlorinated pyridazine derivatives possess potent, and in some cases superior, antibacterial activity against Gram-negative bacteria compared to standard antibiotics like chloramphenicol [1]. This makes 3-chloro-6-dibromomethyl-pyridazine a promising scaffold for initiating medicinal chemistry campaigns against drug-resistant Gram-negative infections. Its procurement is justified when the research goal is to exploit the antibacterial potential inherent to the chlorinated pyridazine core.

Synthesis of Agrochemical Intermediates

The compound's structure, featuring a reactive chlorine atom and a dibromomethyl group on a pyridazine core, makes it a versatile intermediate for constructing more complex molecules [1]. It is particularly valuable in agrochemical research for synthesizing novel fungicides, herbicides, and insecticides, as the pyridazine scaffold is a privileged structure in this field [2]. This application is supported by its general chemical reactivity, which allows for diversification through established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Application
Selection Property
Validation Focus
Bromodomain probe development
BRD2/BRD4 bromodomain binding context
Bromodomain panel selectivity screening
EPX-mediated inflammation research
EPX inhibition activity context
Enzyme inhibition assay validation
Gram-negative antibacterial screening
Chlorinated pyridazine core antibacterial potential
MIC determination against target strains
Agrochemical intermediate synthesis
Reactive Cl and CHBr2 sites
Cross-coupling and nucleophilic substitution feasibility
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